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Compound of Interest

Compound Name: 7-Deazaguanosine

Cat. No.: B017050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Deazaguanosine is a pivotal molecule in contemporary biochemical and pharmaceutical

research. As a structural analog of the natural nucleoside guanosine, it possesses a unique

pyrrolo[2,3-d]pyrimidine core, where the nitrogen atom at the 7-position of the purine ring is

substituted by a carbon atom. This seemingly subtle alteration imparts significant changes to its

chemical and biological properties, making it a valuable tool in the study of nucleic acid

structure and function, as well as a scaffold for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the structure of 7-
deazaguanosine, including its molecular architecture, biosynthetic pathway, and the

experimental methodologies employed for its characterization.

Molecular Structure and Properties
7-Deazaguanosine is a ribonucleoside composed of a 7-deazaguanine base attached to a β-

D-ribofuranose sugar moiety via a C-N glycosidic bond. The systematic IUPAC name for this

compound is 2-amino-7-(β-D-ribofuranosyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one.

Core Structural Features:
7-Deazaguanine Base: The replacement of the N7 atom with a carbon atom in the purine

ring alters the electronic distribution and hydrogen bonding potential of the nucleobase. This
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modification prevents the formation of Hoogsteen base pairs, which are crucial for certain

DNA secondary structures and protein-DNA interactions.

Ribose Sugar: The D-ribose sugar is in its furanose (five-membered ring) form and is

attached to the deazapurine base via a β-glycosidic linkage at the C1' position of the sugar

and the N9 position of the base. The sugar puckering and the orientation of the hydroxyl

groups are critical for its incorporation into nucleic acid chains and for its interaction with

enzymes.

The chemical structure of 7-deazaguanosine is depicted in the following diagram:

Caption: Chemical structure of 7-deazaguanosine.

Physicochemical Properties
Property Value Reference

Molecular Formula C₁₁H₁₄N₄O₅ [1][2][3]

Molecular Weight 282.25 g/mol [1][2][3]

CAS Number 62160-23-0 [1][2][3]

Appearance White to off-white powder [4]

Melting Point >250 °C (decomposes) [4]

Solubility Soluble in DMSO

Conformational Analysis
While a crystal structure for 7-deazaguanosine is not readily available in the public domain,

the crystal structure of a closely related derivative, 7-iodo-5-aza-7-deazaguanosine, provides

valuable insights into its likely conformation.[1] X-ray crystallographic studies of this analog

reveal the following key features:

Glycosidic Bond Conformation: The nucleobase adopts an anti conformation relative to the

ribose sugar.[1] This is the most common conformation for purine nucleosides in standard

DNA and RNA helices.
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Sugar Pucker: The ribose moiety exhibits an N-type (C3'-endo) conformation.[1] This sugar

pucker is characteristic of A-form DNA and RNA.

5'-Hydroxyl Group Orientation: The exocyclic 5'-hydroxyl group is in an antiperiplanar

orientation.[1]

These conformational parameters are crucial for understanding how 7-deazaguanosine and its

derivatives are accommodated within the active sites of enzymes and how they influence the

structure of nucleic acid duplexes.

Biosynthesis of the 7-Deazaguanine Core
7-Deazaguanosine is not synthesized de novo in most organisms. However, the biosynthesis

of its core heterocyclic base, 7-deazaguanine, is well-characterized, particularly in the context

of the synthesis of the hypermodified nucleosides queuosine and archaeosine.[5][6] The

pathway begins with guanosine triphosphate (GTP) and proceeds through a series of

enzymatic steps to produce the key intermediate, 7-cyano-7-deazaguanine (preQ₀), which is

then incorporated into tRNA.[5][6]

The biosynthetic pathway for preQ₀ is illustrated below:
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Caption: Biosynthesis pathway of 7-cyano-7-deazaguanine (preQ₀).
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Experimental Protocols
Structural Elucidation by X-ray Crystallography
The determination of the three-dimensional structure of nucleosides and their derivatives at

atomic resolution is primarily achieved through single-crystal X-ray diffraction. A general

workflow for this process is as follows:

Crystallization: High-quality single crystals of the compound of interest are grown from a

supersaturated solution. This is often the most challenging step and requires screening of

various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor

diffusion).

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is

rotated.

Structure Solution and Refinement: The diffraction data are processed to determine the unit

cell dimensions and space group. The initial phases of the structure factors are determined

using direct methods or Patterson methods. An initial model of the molecule is built and then

refined against the experimental data to improve the fit and obtain the final atomic

coordinates, bond lengths, and bond angles.[1]

Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

structure of molecules in solution. For 7-deazaguanosine, a combination of one-dimensional

(¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be

employed to unambiguously assign all proton and carbon signals.

General Protocol for NMR Analysis:

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), is added.

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR

spectrometer.
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Spectral Analysis:

¹H NMR: Provides information on the number of different types of protons and their

chemical environment. Integration of the signals gives the relative number of protons.

Coupling patterns (splitting) reveal information about adjacent protons.

¹³C NMR: Shows the number of different types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between

atoms. COSY reveals proton-proton couplings. HSQC correlates protons with their directly

attached carbons. HMBC shows correlations between protons and carbons that are two or

three bonds away, which is crucial for assigning quaternary carbons and piecing together

the molecular skeleton.

While a complete, assigned NMR dataset for 7-deazaguanosine is not readily available in the

literature, the expected chemical shift ranges for the protons and carbons can be predicted

based on the known spectra of guanosine and other 7-deazapurine derivatives.

Chemical Synthesis
The chemical synthesis of 7-deazaguanosine and its derivatives often involves the

construction of the pyrrolo[2,3-d]pyrimidine core followed by glycosylation with a protected

ribose derivative. A general synthetic approach is outlined below:

Illustrative Synthetic Workflow:
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Caption: General workflow for the chemical synthesis of 7-deazaguanosine.
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A specific protocol for the synthesis of a related compound, 2-amino-5-cyano-7-(β-D-

ribofuranosyl)-pyrrolo[2,3-d]pyrimidin-4-one, highlights a key synthetic strategy involving the

condensation of a protected ribofuranosylamine with a suitable pyrimidine precursor.[3]

Role in Cellular Processes and Signaling
7-Deazaguanine derivatives are found in nature as modifications in both DNA and tRNA.[2][5]

In tRNA, the hypermodified nucleoside queuosine, derived from a 7-deazaguanine precursor, is

located at the wobble position of the anticodon and plays a role in fine-tuning the efficiency and

fidelity of translation.[5] In some bacteria and bacteriophages, 7-deazaguanine derivatives are

found in DNA, where they are thought to function in a restriction-modification system to protect

the host DNA from its own restriction enzymes.[2]

While 7-deazaguanosine itself is not a primary signaling molecule in the classical sense, its

biosynthesis is intricately linked to primary metabolism, specifically the GTP pool.[5] The

enzymes in the biosynthetic pathway of its precursor, preQ₀, represent potential nodes for

regulation and crosstalk with other metabolic pathways that utilize GTP, such as folate

biosynthesis. The incorporation of 7-deazaguanine derivatives into nucleic acids can be

considered a form of cellular signaling, where the modification status of DNA or tRNA conveys

information that can modulate gene expression and protein synthesis.

Conclusion
7-Deazaguanosine is a molecule of significant interest due to its unique structural features and

its presence in biologically important modified nucleosides. The replacement of the N7 atom of

guanine with a carbon atom fundamentally alters its properties, influencing base pairing,

nucleic acid structure, and interactions with proteins. While a definitive crystal structure of the

parent molecule remains to be publicly reported, data from related compounds provide a solid

framework for understanding its conformational preferences. The elucidation of its biosynthetic

pathway has revealed fascinating connections to primary metabolism and has opened up new

avenues for research into the roles of modified nucleosides in cellular regulation. The continued

study of 7-deazaguanosine and its derivatives holds great promise for advancing our

understanding of nucleic acid biology and for the development of novel therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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